molecular formula C₁₁H₁₆O₅ B1180849 5-(1H-indol-1-yl)pentanenitrile CAS No. 143217-51-0

5-(1H-indol-1-yl)pentanenitrile

Cat. No.: B1180849
CAS No.: 143217-51-0
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Description

Overview of Indole (B1671886) Scaffold Significance in Medicinal Chemistry and Organic Synthesis

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. wikipedia.org Its structural and electronic properties make it a versatile pharmacophore, a key structural element responsible for a drug's biological activity. wikipedia.orgmdpi.com This significance is underscored by the prevalence of the indole motif in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and potent alkaloids like vincristine. nih.govrsc.orgresearchgate.net In medicinal chemistry, indole derivatives have been successfully developed into drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and neuroprotective agents. sigmaaldrich.comnih.gov

The utility of the indole scaffold also extends deeply into organic synthesis. nih.gov It serves as a foundational building block for the construction of complex molecular architectures. nih.gov The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C3 position, allowing for a wide range of functionalization. chemicalbook.com Modern synthetic methods, such as C-H activation and cross-coupling reactions, have further expanded the toolkit for modifying the indole nucleus, enabling the creation of diverse and complex derivatives. nih.gov

General Classification and Scope of N-Substituted Indoles in Research

While much of indole chemistry has historically focused on substitution at the carbon framework, modification at the N1-position has emerged as a critical strategy for modulating biological activity and physicochemical properties. mdpi.comchemicalbook.com N-substituted indoles can be broadly classified based on the nature of the substituent attached to the indole nitrogen, which can include alkyl, aryl, acyl, and sulfonyl groups.

The introduction of a substituent at the N1-position can significantly alter the molecule's steric and electronic profile. This, in turn, influences its binding affinity to biological targets and its metabolic stability. Research into N-substituted indoles is extensive, with studies exploring their potential as antimicrobial, antileishmanial, anticancer, and anti-inflammatory agents. sigmaaldrich.comresearchgate.net The synthesis of these derivatives is often achieved through direct N-alkylation of the indole ring, a reaction that has seen significant advancements through the use of various catalytic systems to improve efficiency and selectivity. sigmaaldrich.comnih.gov

Rationale for Investigating 5-(1H-indol-1-yl)pentanenitrile as a Model Compound

The selection of this compound as a model compound for this article is based on its representative structural features that encapsulate key aspects of N-substituted indole chemistry. It combines the foundational indole nucleus with a flexible alkyl chain and a reactive nitrile functional group, providing a rich platform for chemical and biological exploration.

This compound possesses a distinct set of structural and electronic characteristics that dictate its reactivity. The molecule can be deconstructed into three primary components: the indole ring, the N1-pentyl linker, and the terminal nitrile group.

Structural Component Key Features Expected Reactivity
Indole Nucleus Aromatic, π-excessive system. The N1-substitution blocks reactions at the nitrogen but can influence the electronics of the ring system.Electrophilic aromatic substitution (e.g., at C3). The N-alkylation slightly reduces the nucleophilicity of the ring compared to unsubstituted indole.
N-Pentyl Linker A five-carbon saturated aliphatic chain. Provides flexibility and influences lipophilicity.Generally inert, but its length and flexibility can be crucial for positioning the nitrile group for interaction with biological targets.
Nitrile Group (-C≡N) A polar and linear functional group. The carbon atom is electrophilic, and the nitrogen has a lone pair.Can undergo hydrolysis to a carboxylic acid, reduction to a primary amine, or participate in cycloaddition reactions to form heterocycles. It is a robust group, often stable to metabolic degradation.

The trifunctional nature of this compound makes it a versatile synthetic intermediate. The nitrile functionality is a linchpin for synthetic transformations.

Potential Synthetic Transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-(1H-indol-1-yl)pentanoic acid. This transformation converts the molecule into a different class of indole derivatives with its own unique biological and chemical properties.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile to a primary amine, 5-(1H-indol-1-yl)pentan-1-amine. This introduces a basic center and opens up pathways for amide bond formation or further alkylation.

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic rings, a common strategy in medicinal chemistry to build molecular complexity.

These potential transformations highlight the value of this compound as a building block for creating a library of diverse N-substituted indole derivatives for further study.

The structural motifs present in this compound are found in various biologically active molecules. The N-alkylation of indoles is a common strategy in drug design. For example, N-substituted indole derivatives have been investigated as potent tubulin polymerization inhibitors for anticancer applications.

Furthermore, the nitrile group is a known pharmacophore and can act as a bioisostere for other functional groups like halogens or carboxyl groups. Its inclusion in a molecule can enhance binding to target proteins and improve pharmacokinetic properties. For instance, indole-5,6-dicarbonitrile derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurological disorders. While this example features nitriles on the benzene portion of the indole, it demonstrates the biological relevance of the nitrile functionality within an indole scaffold. The flexible pentyl chain in this compound could allow the nitrile group to orient itself optimally within a biological target's binding pocket, potentially leading to specific interactions.

The investigation of compounds like this compound is therefore rationalized by its potential to serve as a scaffold for the development of new biologically active agents, leveraging the established importance of both the N-substituted indole core and the versatile nitrile functional group.

Properties

CAS No.

143217-51-0

Molecular Formula

C₁₁H₁₆O₅

Synonyms

5-(1H-indol-1-yl)pentanenitrile

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 1h Indol 1 Yl Pentanenitrile

Direct N-Alkylation Approaches for Indole (B1671886) Ring System

The most straightforward and widely employed method for the synthesis of 5-(1H-indol-1-yl)pentanenitrile is the direct N-alkylation of the indole ring. This approach involves the reaction of indole with a suitable five-carbon electrophile bearing a nitrile functional group. Typically, a 5-halopentanenitrile, such as 5-chloropentanenitrile or 5-bromopentanenitrile, is used as the alkylating agent. The reaction proceeds via the deprotonation of the indole nitrogen by a base to form the more nucleophilic indolide anion, which then attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction.

The general reaction is as follows:

1H-indole + X-(CH₂)₄-CN → this compound + HX (where X = Cl, Br, I)

This method is favored for its operational simplicity and the ready availability of the starting materials.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency and yield of the direct N-alkylation are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the nature and stoichiometry of the base employed.

The choice of solvent plays a crucial role in the N-alkylation of indole. Polar aprotic solvents are generally preferred as they can dissolve the indole and the base while promoting the S_N2 reaction pathway. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN). The selection of the solvent can influence the reaction rate and the ratio of N-alkylation to C-alkylation, although with unhindered primary alkyl halides like 5-halopentanenitriles, N-alkylation is generally favored.

Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions and decomposition of the product. For the synthesis of this compound, the reaction is typically carried out at temperatures ranging from room temperature to a moderate heat of around 80-100°C, depending on the reactivity of the alkylating agent and the strength of the base used.

Table 1: Effect of Solvent and Temperature on the N-Alkylation of Indole

Entry Solvent Temperature (°C) Alkylating Agent Yield (%)
1 DMF 25 5-bromopentanenitrile Moderate
2 DMF 80 5-bromopentanenitrile High
3 Acetonitrile 80 5-bromopentanenitrile Good
4 THF 65 5-bromopentanenitrile Moderate

The selection of the base is critical for the deprotonation of the indole nitrogen. Strong bases are generally required to generate a sufficient concentration of the indolide anion. Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃). The strength of the base can affect the reaction rate and selectivity. For instance, very strong bases like NaH can lead to faster reaction times but may require anhydrous conditions.

The stoichiometry of the base is also an important consideration. Typically, a slight excess of the base is used to ensure complete deprotonation of the indole. However, using a large excess of a strong base can sometimes promote side reactions. In some methodologies, a catalytic amount of a base can be employed, particularly in the presence of phase-transfer catalysts or in ionic liquids encyclopedia.pub.

Table 2: Influence of Base on the Synthesis of this compound

Entry Base Stoichiometry (equiv.) Solvent Yield (%)
1 NaH 1.2 DMF High
2 KOH 2.0 DMSO Good
3 K₂CO₃ 2.5 Acetonitrile Moderate
4 Cs₂CO₃ 2.0 DMF High

Comparison with Alternative N-Functionalization Strategies

While direct N-alkylation with alkyl halides is a common method, other N-functionalization strategies can also be considered for the introduction of a cyanopentyl group to the indole nitrogen. These alternatives can offer advantages in terms of milder reaction conditions or different functional group tolerance.

One notable alternative is the Mitsunobu reaction . This reaction allows for the N-alkylation of indole with an alcohol, in this case, 5-hydroxypentanenitrile, using a combination of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The Mitsunobu reaction often proceeds under mild, neutral conditions and at lower temperatures, which can be advantageous for sensitive substrates. However, it generates stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts, which can complicate purification.

Another approach is the Michael addition of indole to an appropriate α,β-unsaturated nitrile. For the synthesis of this compound, this would involve a multi-step sequence to first prepare a suitable Michael acceptor, making it a less direct route compared to direct alkylation.

Advanced Synthetic Routes to Indole-Nitrile Scaffolds

Beyond the classical N-alkylation methods, more advanced synthetic strategies have been developed for the construction of complex indole derivatives. These methods often employ transition metal catalysis to achieve novel bond formations and functionalizations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of C-N bonds. While more commonly applied for N-arylation (Buchwald-Hartwig amination), palladium- and copper-catalyzed systems have also been developed for the N-alkylation of indoles.

For the synthesis of this compound, a transition metal-catalyzed approach could involve the coupling of indole with a suitable cyanopentyl-containing coupling partner. For example, a palladium-catalyzed reaction could potentially couple indole with a 5-halopentanenitrile. These reactions often require a specific ligand to facilitate the catalytic cycle and can proceed under milder conditions than some traditional methods. However, the cost of the catalyst and ligand, as well as the need to remove trace metals from the final product, can be drawbacks.

Copper-catalyzed N-alkylation of indoles has also been reported, often using more accessible and less expensive copper salts as catalysts. These reactions can be effective for a range of alkylating agents and offer an alternative to palladium-based systems. The development of these advanced methods continues to expand the toolkit available for the synthesis of functionalized indole scaffolds like this compound.

Organocatalysis and Metal-Free Approaches

The synthesis of N-alkylated indoles, such as this compound, can be achieved through methods that avoid the use of metal catalysts, thereby aligning with principles of green chemistry. These approaches often rely on organocatalysts or simple bases to facilitate the N-alkylation of the indole ring.

Common strategies involve the deprotonation of the indole nitrogen with a base, followed by nucleophilic substitution with an appropriate alkylating agent. While strong bases are traditionally used, catalytic amounts of weaker, organic bases have proven effective under mild conditions. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been successfully employed as a base in catalytic amounts for the N-alkylation of indoles. google.com This method offers a more environmentally friendly alternative to stoichiometric amounts of strong bases.

Metal-free radical reactions also provide a pathway to functionalized indole derivatives. For example, a metal-free polychloromethylation/cyclization cascade of unactivated alkenes has been developed, which allows for the direct formation of polychloromethylated indolines. scispace.com While not a direct synthesis of the target compound, this illustrates a metal-free approach to modifying alkyl chains attached to an indole-related framework.

Furthermore, acidic organocatalysts like p-toluenesulfonic acid have been utilized in condensation reactions involving indoles to synthesize more complex structures without the need for metal catalysis. dergipark.org.trnih.gov L-proline, an amino acid, has also been used as an organocatalyst in aqueous media for three-component reactions involving indole, demonstrating the versatility of organocatalysis in indole functionalization. dergipark.org.tr

Catalyst/ReagentReaction TypeSubstratesKey Features
DABCO (catalytic)N-alkylationIndoles, Alkylating agentsMild conditions, avoids strong stoichiometric bases. google.com
p-Toluenesulfonic acidCondensationIndole, Dimedone, PhenacylideneoxindolesOne-pot, three-component synthesis of complex indoles. nih.gov
L-ProlineThree-component reactionIndole, Aldehyde, DimedoneAqueous solvent, efficient synthesis. dergipark.org.tr
Iodine (mediator)Electrochemical C-H Amination2-Vinyl anilinesMetal-free synthesis of indoles and indolines. organic-chemistry.org

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. baranlab.org Indole and its derivatives are common participants in MCRs due to the reactivity of the C3 position and the nucleophilicity of the nitrogen atom.

Several MCRs have been developed for the synthesis of complex indole-containing heterocycles. For example, a one-pot, three-component reaction of indole, malononitrile, and barbituric acid derivatives catalyzed by magnetic nanoparticles can produce pyrano[2,3-d]pyrimidines. nih.gov Another example involves the one-pot condensation of an indole, dimedone, and 3-phenacylideneoxindoles, catalyzed by p-toluenesulfonic acid, to yield functionalized indolin-2-ones. nih.gov

While these examples typically result in C3-functionalized indoles, the principles of MCRs can be adapted for N1-substituted products. MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity, making them an attractive approach for the rapid construction of diverse chemical libraries based on the indole scaffold. cibtech.org

Reaction Name/TypeReactantsCatalystProduct Type
Pyran derivative synthesis3-Cyanoacetyl indoles, Aldehydes, MalononitrilePiperidine, Vitamin B1, or CTABIndol-3-yl substituted pyrans. nih.gov
Pyrimidine synthesisIndole, Malononitrile, Barbituric acidsMagnetic NanoparticlesPyrano[2,3-d]pyrimidines. nih.gov
Indolin-2-one synthesisIndole, Dimedone, 3-Phenacylideneoxindolesp-Toluenesulfonic acidFunctionalized indolin-2-ones. nih.gov
Imidazole synthesisIndole aldehydes, Benzil, Ammonium acetateAcetic acidTrisubstituted imidazoles. nih.gov

Derivatization Strategies of the Pentanenitrile Side Chain

The pentanenitrile side chain of this compound offers multiple avenues for chemical modification, primarily through transformations of the nitrile group and functionalization of the alkyl chain.

Nitrile Group Transformations (e.g., Hydrolysis, Reduction, Cycloaddition)

The nitrile (cyano) group is a versatile functional group capable of undergoing a wide array of transformations. nih.gov Its electronic structure, featuring an electrophilic carbon atom, makes it susceptible to nucleophilic attack. libretexts.org

Hydrolysis: Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com For this compound, hydrolysis would produce 5-(1H-indol-1-yl)pentanoic acid.

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which would convert the nitrile to 5-(1H-indol-1-yl)pentan-1-amine. libretexts.orgchemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile to form an imine intermediate, which upon hydrolysis yields a ketone. chemistrysteps.com For instance, reaction with methylmagnesium bromide followed by an aqueous workup would produce 6-(1H-indol-1-yl)hexan-2-one.

Cycloaddition: Nitriles can participate in cycloaddition reactions. For example, [3+2] cycloaddition with azides can lead to the formation of tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry. nih.gov

TransformationReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid
ReductionLiAlH₄, then H₂OPrimary Amine libretexts.orgchemistrysteps.com
Ketone Synthesis1. Grignard Reagent (R-MgX) 2. H₃O⁺Ketone chemistrysteps.com
CycloadditionSodium Azide (NaN₃), NH₄ClTetrazole nih.gov

Modifications of the Alkyl Chain

Modifying the saturated alkyl chain of the pentanenitrile side chain is generally more challenging than transforming the nitrile group. However, advances in C-H bond functionalization offer potential routes. The nitrile group itself can act as a directing group in certain C-H activation reactions, facilitating the introduction of new functional groups at specific positions on the alkyl chain. nih.gov While specific examples on the this compound backbone are not prevalent, general principles of radical-based reactions or transition-metal-catalyzed C-H activation could be applied to introduce functionality such as halogens, hydroxyl groups, or additional carbon substituents.

Stereoselective Synthesis Approaches (if applicable for analogues)

While this compound itself is achiral, the development of stereoselective methods is crucial for synthesizing chiral analogues that may possess unique biological activities. Asymmetric synthesis of N-alkylated indoles can introduce a stereocenter on the side chain, adjacent to the nitrogen atom.

Several catalytic enantioselective methods for the N-alkylation of indoles have been developed.

Aza-Wacker-Type Reaction: An intermolecular and enantioselective aza-Wacker reaction has been described for the N-alkylation of indoles with alkenols. This palladium-catalyzed process can create a new stereocenter adjacent to the indole nitrogen with high enantioselectivity. nih.gov

Copper Hydride Catalysis: A copper hydride (CuH)-catalyzed process allows for the enantioselective synthesis of N-alkylated indoles. By employing electrophilic indole derivatives, this method provides access to chiral N-alkylated products with high levels of regio- and enantioselectivity, controlled by the choice of a chiral ligand such as DTBM-SEGPHOS. nih.gov

Organocatalysis: Chiral organocatalysts, such as those derived from quinine, have been used to catalyze the N-alkylation of indolines, which can then be oxidized to the corresponding indoles. mdpi.com For example, quinine-derived squaramide catalysts have been effective in promoting the conjugate addition of indolines to α,β-unsaturated ketones, leading to chiral N-functionalized products with high enantiomeric excess. mdpi.com

These methods highlight the potential for creating chiral analogues of this compound, where a stereocenter could be introduced at the α- or β-position of the pentanenitrile side chain, opening avenues for the exploration of stereochemistry-activity relationships.

MethodCatalyst SystemKey Feature
Aza-Wacker ReactionPalladium / Chiral LigandCreates stereocenter adjacent to nitrogen from alkenols. nih.gov
Copper Hydride CatalysisCuH / DTBM-SEGPHOSLigand-controlled regioselective and enantioselective N-alkylation. nih.gov
OrganocatalysisQuinine-derived SquaramideEnantioselective N-alkylation of indolines. mdpi.com

Computational and Theoretical Investigations of 5 1h Indol 1 Yl Pentanenitrile

Molecular Modeling and Conformational Analysis

The flexibility of the N-pentanenitrile substituent attached to the rigid indole (B1671886) ring system means the molecule can adopt numerous conformations. Molecular modeling techniques are employed to identify the most stable arrangements and understand the energetic landscape of its various shapes.

The presence of multiple rotatable single bonds in the pentyl chain of 5-(1H-indol-1-yl)pentanenitrile gives rise to a complex potential energy surface with many local minima, each corresponding to a different conformer. Energy minimization and conformational sampling are computational procedures used to explore this landscape and identify the most energetically favorable structures.

Theoretical investigations typically begin with a conformational search using molecular mechanics force fields. This approach rapidly evaluates a large number of potential structures. The most promising low-energy conformers identified are then subjected to more accurate, higher-level calculations, such as those based on Density Functional Theory (DFT), for geometry optimization and energy refinement. The results of such an analysis would typically yield a set of stable conformers, ranked by their relative energies. For the pentyl chain, staggered conformations (anti and gauche) around the C-C bonds are generally favored over eclipsed conformations. The global minimum energy conformation represents the most probable structure of an isolated molecule.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

Conformer Dihedral Angle (N1-Cα-Cβ-Cγ) Relative Energy (kcal/mol) Population (%) at 298 K
1 (Global Minimum) ~180° (anti) 0.00 65.7
2 ~60° (gauche) 0.85 20.1
3 ~-60° (gauche) 0.87 14.2

Note: This table is illustrative, based on typical energy differences for alkyl chain conformers. Actual values require specific calculations for the title compound.

The attachment of the pentanenitrile group to the nitrogen atom of the indole ring introduces specific steric and electronic interactions that dictate the molecule's preferred orientation. Torsional strain analysis focuses on the energy changes that occur as the substituent rotates around the N-C bond.

In N-alkylated indoles, the rotation around the bond connecting the nitrogen to the alkyl group is subject to steric hindrance from the hydrogen atom at the C7 position of the indole ring. researchgate.net This interaction influences the dihedral angle, forcing the alkyl chain into specific orientations to minimize steric clash. The flexible pentyl chain can adopt various conformations to alleviate this strain. Computational studies on similar N-substituted systems reveal that the energy barrier to rotation is a key factor in determining the dynamic behavior of the molecule. nih.gov A complex interplay between bond lengths, bond angles, and dihedral angles dictates the eclipsing interactions between the substituent and the indole ring. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the molecule's properties based on the principles of quantum mechanics. These methods can predict electronic structure, reactivity, and spectroscopic characteristics. nih.govfigshare.com

The electronic structure of this compound is characterized by the electron-rich indole ring and the electron-withdrawing nitrile group. Quantum chemical calculations, such as DFT, can quantify this charge distribution by calculating properties like atomic charges and the molecular dipole moment.

A Molecular Electrostatic Potential (MEP) map would visually represent the electronic distribution. It would likely show a region of negative potential around the nitrogen atom of the nitrile group, indicating a site susceptible to electrophilic attack. Conversely, the indole ring, particularly the C3 position, is known to be electron-rich and would be highlighted as a region of high electron density, making it a likely site for electrophilic substitution. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be calculated to provide a quantitative measure of the molecule's reactivity.

Note: The values are representative for N-alkylated indole derivatives and serve as an estimation.

Frontier Molecular Orbital (FMO) theory is a powerful tool for explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other reagents.

For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring system, consistent with the nucleophilic character of indoles. The LUMO, on the other hand, would likely have significant contributions from both the indole ring and the electron-withdrawing nitrile group. The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. pku.edu.cn

Table 3: Illustrative Frontier Molecular Orbital Energies

Orbital Energy (eV) Localization
HOMO -5.8 Indole Ring (π-system)
LUMO -0.9 Indole Ring and Nitrile Group (π*-system)
HOMO-LUMO Gap 4.9 Entire Molecule

Note: These energy values are hypothetical and representative of what would be expected for a molecule with this structure based on FMO theory.

Quantum chemical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental data and confirming molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. For this compound, the predicted spectrum would be dominated by π → π* transitions within the indole chromophore. The calculations would provide information on the wavelength of maximum absorption (λ_max) and the oscillator strength of these transitions.

NMR Spectroscopy: Theoretical calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for structure verification. The calculated chemical shifts reflect the local electronic environment of each atom, providing insight into the effects of the N-pentanenitrile substituent on the electronic distribution of the indole ring. nih.gov

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these studies are pivotal for identifying potential protein targets and elucidating the structural basis of its activity.

The initial step in molecular docking involves the prediction of binding poses and the estimation of binding affinity, often expressed as a docking score in kcal/mol. For indole derivatives, a variety of protein targets have been explored, reflecting the broad therapeutic potential of this scaffold. While specific docking studies for this compound are not extensively detailed in publicly available literature, analogous indole-containing compounds have been docked against numerous receptors, including enzymes and G-protein coupled receptors.

For instance, studies on similar indole derivatives have shown promising binding energies against targets like lanosterol-14α-demethylase and UDP-N-acetylmuramate-l-alanine ligase (MurC), with docking scores indicating strong binding potential. nih.gov The nitrile group, a key feature of this compound, is known to modulate physicochemical properties and enhance target binding affinity. researchgate.net Its ability to act as a bioisostere for functional groups like carbonyls and halogens allows it to penetrate deeply into target proteins. researchgate.net

Table 1: Predicted Binding Affinities of Indole Analogs Against Various Protein Targets

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)
Indole-based heterocyclesUDP-N-acetylmuramatel-alanine ligase (MurC)-8.5 to -11.5
Indole-based heterocyclesHuman lanosterol (B1674476) 14α-demethylase-8.1 to -8.5
Indole derivativesSqualene synthase-8.6 to -10.3 jbcpm.com
7-azaindole derivativeDDX3 helicase-7.99 nih.gov

Beyond predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-stacking. The indole nucleus of this compound is well-suited for establishing π-π stacking and hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan within a protein's active site.

The nitrile group is a versatile functional group capable of participating in various non-covalent interactions. researchgate.net It can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues like serine and arginine. researchgate.net The linear geometry of the nitrile group also allows it to fit into hydrophobic pockets within the binding site, further stabilizing the complex. researchgate.netresearchgate.net For example, in studies of other indole derivatives, key interactions often involve hydrogen bonding with residues like Tyr200 and Arg202. nih.gov

Table 2: Key Interactions of Indole-based Ligands with Protein Targets

Compound FeatureInteraction TypeInteracting Protein Residues (Examples)
Indole Ringπ-π Stacking, HydrophobicTyrosine, Phenylalanine, Tryptophan
Nitrile GroupHydrogen Bond AcceptorSerine, Arginine, Amide NH groups researchgate.netresearchgate.net
Nitrile GroupHydrophobic InteractionLeucine, Valine, Isoleucine
Sulfone Group (in some analogs)Intramolecular Hydrogen BondAmide Nitrogen nih.gov

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations provide insights into the conformational stability of the ligand and the dynamics of its interactions within the binding pocket.

MD simulations can assess the stability of the binding pose of this compound predicted by docking. By simulating the system in a solvated environment at physiological temperature and pressure, researchers can observe whether the ligand remains stably bound or undergoes significant conformational changes. The pentanenitrile chain of the molecule allows for considerable flexibility, and MD simulations can explore the accessible conformations of this chain within the confines of the binding site. Analysis of the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation is a common metric to evaluate conformational stability.

A key advantage of MD simulations is the ability to monitor the persistence and evolution of intermolecular interactions over time. While docking might predict a specific hydrogen bond, MD simulations can reveal the percentage of simulation time that this bond remains intact. This provides a more realistic assessment of the strength and importance of various interactions. For a molecule like this compound, MD simulations could track the stability of the interactions formed by both the indole core and the nitrile group, providing a detailed map of the dynamic binding landscape. These simulations can confirm the stability of a ligand within the receptor binding site over a period, for instance, of 100 nanoseconds.

Preclinical and in Vitro Biological Activity Profiling and Mechanistic Studies

Exploration of Potential Biological Targets and Pathways

No publicly available research data exists detailing the exploration of potential biological targets or pathways for 5-(1H-indol-1-yl)pentanenitrile.

Receptor Binding Assays (e.g., G-protein coupled receptors, nuclear receptors)

There are no published studies reporting the results of receptor binding assays for this compound.

Enzyme Inhibition/Activation Studies (e.g., metabolic enzymes, kinases)

Information regarding the inhibitory or activatory effects of this compound on any enzyme is not available in the scientific literature.

Ion Channel Modulation (if structurally suggested)

There is no available data on the modulatory effects of this compound on ion channels.

In Vitro Cellular Assays for Biological Response

No data from in vitro cellular assays for this compound has been found in public databases.

Pathway Modulation Analysis (e.g., gene expression, protein phosphorylation)

There are no published findings on how this compound may modulate cellular pathways, such as its effects on gene expression or protein phosphorylation.

Cell-Based Functional Assays (e.g., reporter assays, cell signaling)

No studies detailing the performance of this compound in cell-based functional assays are currently available.

Structure-Activity Relationship (SAR) Studies for Indole-Pentanenitrile Scaffolds

Influence of Indole (B1671886) Ring Substitutions

Substitutions on the indole ring can significantly modulate the biological activity of the indole-pentanenitrile scaffold. The nature, position, and size of these substituents can influence the compound's affinity for its biological targets, as well as its pharmacokinetic properties.

While specific SAR data for this compound is limited, general principles derived from broader studies of N-substituted indole derivatives provide valuable insights. For instance, the introduction of various substituents on the indole core can alter the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins. Studies on other N-substituted indoles have shown that both electron-donating and electron-withdrawing groups can impact activity, with the optimal substitution pattern being highly dependent on the specific biological target. mdpi.com

In the context of STAT3 inhibition, a key target for some indole derivatives, the aromatic nature of the indole ring is crucial for interactions within the binding pocket of the STAT3 SH2 domain. nih.govfrontiersin.org Modifications to the indole ring could, therefore, influence these interactions. For example, the addition of bulky substituents might sterically hinder binding, while smaller, strategically placed groups could enhance binding affinity through additional hydrophobic or hydrogen-bonding interactions.

Substitution Position General Effect on Activity of Indole Derivatives Potential Impact on Indole-Pentanenitrile Scaffold
C2Can influence the overall shape and electronic distribution of the indole ring.Modifications could alter binding to target proteins.
C3Often a site for key interactions with biological targets.Unsubstituted at C3 in the parent compound, modifications would create a new chemical series.
C4, C5, C6, C7Substituents can modulate lipophilicity and electronic properties, affecting both target binding and pharmacokinetics.Substitutions could be explored to optimize activity and drug-like properties.

Role of the Pentanenitrile Chain Length and Functionalization

The N1-pentanenitrile side chain is a critical determinant of the biological activity of this compound. Studies on various N-alkyl indole derivatives have consistently demonstrated that the length and nature of the alkyl chain significantly impact receptor binding and functional activity.

Research on cannabimimetic indoles revealed that an alkyl chain length of at least three carbons is required for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon side chain. researchgate.net This finding suggests that the five-carbon length of the pentanenitrile chain in this compound may be optimal for its interaction with certain biological targets. Chains shorter or longer than five carbons often result in a decrease in activity. researchgate.net

The terminal nitrile group also plays a crucial role. The nitrile moiety is a versatile functional group in medicinal chemistry, capable of participating in hydrogen bonding and other polar interactions. frontiersin.org Its presence can influence the compound's solubility, metabolic stability, and binding affinity for its target. In some contexts, the nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a halogen.

Chain Feature Influence on Biological Activity
Length (Five Carbons) Often optimal for fitting into the binding pockets of various receptors and enzymes.
Flexibility Allows the molecule to adopt different conformations to accommodate the binding site.
Terminal Nitrile Group Can participate in key polar interactions with the target protein and influences physicochemical properties.

Conformational Requirements for Activity

The three-dimensional conformation of this compound is crucial for its biological activity. The flexibility of the pentanenitrile chain allows the molecule to adopt various spatial arrangements, and the preferred conformation for binding to a specific target is a key determinant of its potency.

NMR studies and conformational analyses of N-alkylated indole derivatives have shown that the site of alkylation and the nature of the alkyl group influence the preferred conformation. mdpi.com For this compound, the flexibility of the pentyl chain allows for multiple rotamers, and the biologically active conformation is likely the one that minimizes steric hindrance and maximizes favorable interactions with the target protein.

Mechanisms of Action Elucidation at the Molecular and Cellular Level

Understanding the mechanism of action of this compound is essential for its development as a potential therapeutic agent. Research has begun to shed light on its molecular interactions and the downstream cellular signaling pathways it affects.

Elucidation of Molecular Interactions with Biomolecules

A growing body of evidence points to the Signal Transducer and Activator of Transcription 3 (STAT3) protein as a key molecular target for this compound and related indole derivatives. STAT3 is a transcription factor that plays a critical role in cell growth, survival, and differentiation. mdpi.com Its constitutive activation is implicated in the development and progression of many human cancers. nih.govnih.gov

STAT3 activation involves the phosphorylation of a specific tyrosine residue (Tyr705), which leads to the formation of STAT3 homodimers. mdpi.com These dimers then translocate to the nucleus and induce the transcription of target genes involved in tumorigenesis. The dimerization process is mediated by the interaction of the phosphotyrosine of one STAT3 monomer with the Src Homology 2 (SH2) domain of the other monomer. nih.govfrontiersin.org

Small molecule inhibitors that target the STAT3 SH2 domain can disrupt this dimerization process and thereby inhibit STAT3 signaling. nih.govfrontiersin.org Molecular modeling studies suggest that indole-based inhibitors can bind to the SH2 domain, preventing the binding of the phosphotyrosine and thus blocking STAT3 activation. nih.gov The interaction is thought to involve the indole scaffold fitting into a hydrophobic pocket within the SH2 domain. nih.gov

Biomolecule Nature of Interaction Functional Consequence
STAT3 (SH2 Domain) Potential binding to the phosphotyrosine-binding pocket.Inhibition of STAT3 dimerization and subsequent downstream signaling. nih.govfrontiersin.org

Intracellular Signaling Cascades Affected

By inhibiting STAT3 activation, this compound can modulate a number of downstream intracellular signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.

The STAT3 signaling pathway is a central node in a complex network of cellular communication. It is activated by various cytokines and growth factors, including interleukin-6 (IL-6) and epidermal growth factor (EGF). nih.gov Once activated, STAT3 regulates the expression of a wide range of genes involved in:

Cell Cycle Progression: STAT3 can upregulate the expression of cyclins and other proteins that drive the cell cycle. Inhibition of STAT3 can therefore lead to cell cycle arrest.

Apoptosis: STAT3 promotes cell survival by upregulating the expression of anti-apoptotic proteins such as Bcl-xL and Mcl-1. nih.govfrontiersin.org Inhibition of STAT3 can sensitize cancer cells to apoptosis. nih.gov

Angiogenesis: STAT3 can promote the formation of new blood vessels by upregulating the expression of vascular endothelial growth factor (VEGF).

Metastasis: STAT3 is involved in the regulation of genes associated with cell migration and invasion, such as matrix metalloproteinases (MMPs). frontiersin.org

Therefore, by targeting the STAT3 signaling pathway, this compound has the potential to exert broad anti-cancer effects by simultaneously impacting multiple key cellular processes.

Role in Cellular Processes (e.g., metabolism, immune responses)

Extensive searches of peer-reviewed scientific literature did not yield specific studies detailing the preclinical and in vitro biological activity of this compound concerning its direct role in cellular processes such as metabolism or immune responses. The available research on related indole compounds provides insights into the general metabolic fate of the indole ring structure. For instance, the metabolism of indole groups can involve oxidation at the 3-position to form an indoxyl group, which may then undergo further glycosylation or oxidation. nih.gov Subsequent oxidation at the 2-position can lead to the formation of an isatin (B1672199) group and eventual cleavage of the pyrrole (B145914) ring constituent of the indole structure. nih.gov

While studies on various indole derivatives have demonstrated a range of biological activities, including potential antitumor and antimicrobial effects, these findings are specific to the studied analogues and cannot be directly extrapolated to this compound. nih.govmdpi.com Research on synthetic cannabinoids containing an indole core, such as (1-(cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, has focused on identifying their metabolites through in vitro and in vivo methods, revealing processes like hydroxylation, carboxylation, and glucuronidation. nih.govresearchgate.net However, this metabolic profiling is characteristic of the entire molecule and not solely the indole moiety in the context of cellular metabolism or immune modulation.

Due to the absence of specific research on this compound, no data tables on its effects on cellular metabolism or immune responses can be provided at this time. Further investigation is required to elucidate the specific biological activities and mechanisms of action of this particular compound.

Potential Research Applications and Future Directions

Exploration as a Chemical Probe for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The indole (B1671886) moiety of 5-(1H-indol-1-yl)pentanenitrile makes it a candidate for development as a chemical probe. For instance, related indole-containing molecules like 1H-Indol-5-amine serve as ligands in specialized chromatography techniques for protein purification, demonstrating the utility of the indole structure in interacting with biological macromolecules. medchemexpress.com

As a chemical probe, this compound could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, allowing for the visualization and isolation of its interacting partners within cells or tissues. Its potential interactions could be explored in systems where indole signaling is pertinent, such as in studies of the aryl hydrocarbon receptor (AHR) or serotonin (B10506) pathways. nih.govnih.gov The nitrile group also offers a handle for chemical modification, enabling the creation of a suite of probes to investigate specific biological questions.

Development as a Lead Scaffold in Academic Drug Discovery Programs

The indole framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to multiple receptor types. mdpi.com This makes this compound an attractive starting point, or lead scaffold, for academic drug discovery programs aiming to develop novel therapeutic agents. Numerous studies have demonstrated the success of using the indole core to design potent and selective inhibitors for various biological targets. mdpi.comnih.gov

For example, hybrid molecules incorporating indole have shown significant promise. Indole/1,2,4-triazole hybrids have been developed as tubulin polymerization inhibitors for cancer therapy, and indolyl-pyrimidine derivatives have been investigated as antitumor agents. researchgate.netmdpi.com The development of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as potent xanthine (B1682287) oxidase inhibitors for treating gout further underscores the versatility of the indole scaffold in generating new drug candidates. nih.gov These examples provide a strong rationale for exploring derivatives of this compound in similar academic drug discovery contexts.

Rational drug design relies on understanding the Structure-Activity Relationships (SAR), which dictate how a molecule's chemical structure relates to its biological effect. For indole-based compounds, SAR studies have provided critical insights for optimizing activity.

A study on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives as xanthine oxidase inhibitors revealed that the presence of a hydrophobic group on the indole nitrogen is crucial for inhibitory potency. nih.gov Similarly, research into indole/1,2,4-triazole hybrids as anticancer agents identified that the specific nature of the linker and the substitution pattern on the indole ring are critical for cytotoxic activity. mdpi.com

These findings can guide the rational design of new analogues of this compound. By systematically modifying the pentanenitrile chain (e.g., altering its length, rigidity, or terminal group) and substituting various positions on the indole ring, researchers can explore the SAR for a given biological target. This approach allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Table 1: Structure-Activity Relationship (SAR) Insights for Indole Derivatives

Base Scaffold Modification Impact on Activity Biological Target Reference
5-(1H-indol-5-yl)isoxazole-3-carboxylic acid Addition of a hydrophobic group on the indole nitrogen Essential for inhibitory potency Xanthine Oxidase nih.gov
Indole/1,2,4-triazole hybrid Introduction of an oxime moiety Enhanced anticancer activity Tubulin mdpi.com
Indole/1,2,4-triazole hybrid Presence of quinaldine (B1664567) (ring A), pyridine (B92270) (linker), and indole (ring B) Required for cytotoxic activity Tubulin mdpi.com

Complementing rational design, the synthesis of compound libraries followed by high-throughput screening is a powerful strategy for drug discovery. This approach allows for the rapid exploration of a broad chemical space to identify initial "hits." The synthesis of a series of indole/1,2,4-triazole hybrids and their subsequent evaluation against a panel of 60 cancer cell lines is a prime example of this method. mdpi.com

Another study successfully synthesized a library of twenty-eight 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole (B1198619) derivatives and screened them for antimicrobial activity, identifying several compounds with significant efficacy. nih.gov Combinatorial synthesis has also been employed to create diverse collections of fused tetracyclic heterocycles from 1H-Indol-5-amine. medchemexpress.com These methodologies could be directly applied to this compound, using its structure as a template to generate a library of related compounds for screening against a wide array of biological targets.

Table 2: Examples of Library Synthesis and Screening of Indole-Related Compounds

Compound Library Synthesis Approach Screening Method Identified Activity Reference
Indole/1,2,4-triazole hybrids Multi-step synthesis of individual compounds Cell viability assays against 60 cancer cell lines Anticancer (Tubulin Inhibition) mdpi.com
2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles Cyclocondensation reaction to create a series of 28 derivatives Well diffusion method against bacterial and fungal strains Antimicrobial nih.gov
Fused tetracyclic heterocycles Three-component combinatorial reaction Not specified Molecular Diversity medchemexpress.com

Role in Understanding Indole Metabolism and Signaling in Biological Models

Indole is a significant signaling molecule that originates from the metabolic activity of gut microbiota on tryptophan. nih.gov Once produced, indole can be absorbed by the host and undergo further metabolism, primarily in the liver, leading to compounds like indoxyl sulfate. nih.govnih.gov Both indole and its metabolites can modulate host physiology by acting as ligands for receptors like AHR, which plays a role in immune function and barrier integrity, and by influencing neurotransmitter systems like serotonin signaling. nih.govnih.gov

This compound, being an N-substituted indole, is resistant to metabolism by enzymes like tryptophanase that cleave the indole ring from tryptophan. This makes it a valuable tool to study the direct effects of an indole-containing molecule without the confounding production of indole itself. It could be used in biological models to investigate the downstream signaling pathways of indole-recognizing receptors and to differentiate the effects of parent indole compounds from their metabolites. For instance, it could help elucidate the specific roles of peripheral versus central serotonin receptors in response to indole-like molecules. nih.gov

Green Chemistry Approaches in its Synthesis and Derivatization

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis and subsequent modification of this compound.

Traditional synthetic methods for indole derivatives can involve harsh reagents and solvents. Green alternatives could include microwave-assisted synthesis, which often leads to shorter reaction times and higher yields, or the use of environmentally benign solvents like water or ethanol. researchgate.net For derivatization, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, are common for modifying the indole core. mdpi.com Optimizing these reactions to use lower catalyst loadings, recyclable catalysts, or solvent-free conditions would align with green chemistry goals. Furthermore, one-pot reactions, where multiple synthetic steps are performed in a single flask, can minimize waste and improve efficiency. researchgate.net Exploring such approaches for this compound would not only be environmentally responsible but could also lead to more efficient and cost-effective production.

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and chemical research. zenodo.orgnih.gov These computational tools can be powerfully integrated into the study of this compound.

Furthermore, ML models can be trained on SAR data from library screening to build predictive models that can guide the next round of rational design. nih.gov For instance, active learning frameworks can intelligently select the next set of experiments to perform to most efficiently optimize a compound's properties. nih.gov By applying these advanced computational methods, research on this compound can be accelerated, from initial hit discovery to the development of highly optimized molecules for specific applications.

Q & A

Q. What is the standard synthetic route for 5-(1H-indol-1-yl)pentanenitrile, and what critical parameters influence yield?

The compound is synthesized via nucleophilic substitution using indole, NaH (base), and 5-bromopentanenitrile in DMF at room temperature . Key parameters include:

  • Molar ratio : A 1:1.5 molar ratio of indole to 5-bromopentanenitrile optimizes substitution efficiency.
  • Purification : Flash chromatography with a 1:10 ethyl acetate/petroleum ether gradient removes unreacted indole and brominated byproducts, achieving 83% purity .
  • Safety : NaH requires anhydrous conditions to prevent exothermic decomposition.

Q. How is this compound characterized structurally, and what spectral data are critical?

Characterization relies on:

  • NMR : 1^1H NMR identifies the indole aromatic protons (δ 7.2–7.6 ppm) and aliphatic chain signals (δ 1.5–2.5 ppm for pentanenitrile) .
  • GC-MS : Confirms molecular ion peaks at m/z 198 (M+^+) and fragments corresponding to indole (117 Da) and pentanenitrile (81 Da) .

Q. What stability considerations are relevant for storing this compound?

  • Light sensitivity : Store in amber vials under inert gas (N2_2/Ar) to prevent photodegradation of the indole moiety.
  • Moisture : Hydrolysis of the nitrile group can occur in aqueous or high-humidity environments, forming carboxylic acid derivatives .

Advanced Research Questions

Q. How can synthetic scalability be improved without compromising purity?

  • Catalyst optimization : Replace NaH with milder bases (e.g., K2_2CO3_3) to reduce side reactions.
  • Solvent selection : Test polar aprotic solvents (e.g., THF) for better solubility of intermediates .
  • Continuous flow synthesis : Reduces reaction time and improves consistency in large-scale batches .

Q. What analytical methods resolve contradictions in reported biological activity data?

Discrepancies in cannabinoid receptor binding assays (e.g., CB1 vs. CB2 selectivity) may arise from:

  • Impurity profiling : Use HPLC-MS to detect trace intermediates like 5-(1H-indol-3-yl)pentanenitrile, which may exhibit off-target activity .
  • Receptor assay conditions : Standardize lipid bilayer composition (e.g., cholesterol content) to ensure consistent receptor conformation .

Q. How can computational modeling guide structural analogs for improved receptor specificity?

  • Docking studies : Compare the binding affinity of this compound with analogs (e.g., 5-phenylpentanenitrile) at CB1/CB2 active sites using AutoDock Vina .
  • QSAR analysis : Correlate nitrile chain length with receptor activation thresholds to design derivatives with tailored pharmacokinetics .

Q. What strategies mitigate interference from indole degradation products in analytical workflows?

  • Derivatization : React with dansyl chloride to enhance UV detection of indole-related impurities .
  • Tandem MS/MS : Use collision-induced dissociation (CID) to distinguish degradation products (e.g., indole-3-carbinol) from the parent compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.